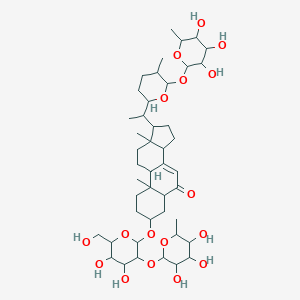
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, also known as MMEA, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its potential applications in various fields of study, including neuroscience and pharmacology. In
Mecanismo De Acción
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to increase locomotor activity, induce hyperthermia, and cause stereotypic behaviors. These effects are believed to be due to an increase in dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's potential toxicity and the need for careful handling make it a challenging compound to work with.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. One area of study is its potential use as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Another area of study is the development of safer and more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. Additionally, further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, or 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, is a chemical compound that has gained attention for its potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential toxicity and the need for careful handling make it a challenging compound to work with. Further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with morpholine and ethylenediamine to produce 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide requires careful handling as it involves the use of hazardous chemicals and requires precise temperature control.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of study is the neuroscience field, where 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have an affinity for the dopamine transporter. This transporter is responsible for the reuptake of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's affinity for the dopamine transporter makes it a potential tool for studying the dopamine system and its role in addiction and other neurological disorders.
Propiedades
Nombre del producto |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-4-2-13(3-5-14)12-15(18)16-6-7-17-8-10-20-11-9-17/h2-5H,6-12H2,1H3,(H,16,18) |
Clave InChI |
OXDKSCXAFCESTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
Solubilidad |
41.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)








![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)